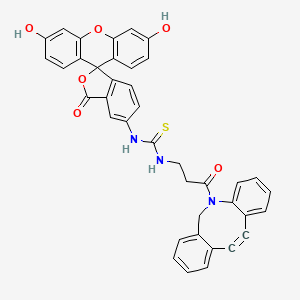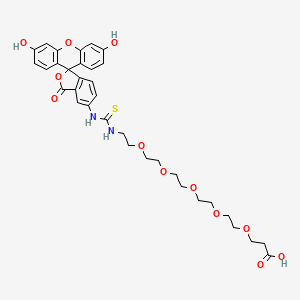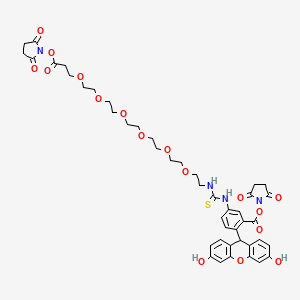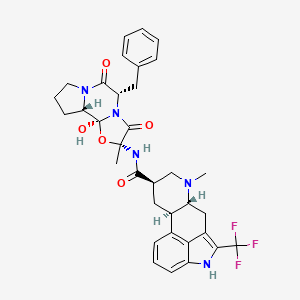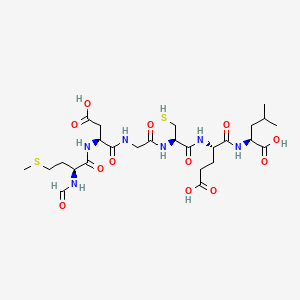
Foxy-5
Vue d'ensemble
Description
Foxy-5 est un peptide synthétique qui mime la protéine WNT5A, un membre non canonique de la famille Wnt. Il est principalement développé comme agent thérapeutique pour prévenir la métastase du cancer en réduisant la mobilité des cellules cancéreuses . This compound a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans les cancers à faible expression de WNT5A .
Mécanisme D'action
Target of Action
Foxy-5 is a WNT5A agonist . It is a mimicking peptide of WNT5A, a non-canonical member of the Wnt family . The primary targets of this compound are WNT5A low-expressing cancer cells . WNT5A plays a crucial role in preventing cancer metastasis .
Mode of Action
This compound interacts with its targets by mimicking the effects of WNT5A . It triggers cytosolic free calcium signaling without affecting β-catenin activation . As a result, this compound significantly decreases the ability of WNT5A low-expressing cancer cells to migrate and invade .
Biochemical Pathways
This compound affects the WNT/PCP signaling pathway . This pathway plays a critical role in coordinating polarized cell behaviors . This compound, like WNT5A, increases adhesion and inhibits migration of cancer cells . It also reduces liver and lung metastases in a murine ERα negative breast cancer model .
Pharmacokinetics
It’s known that this compound is a small molecule that binds to frizzled receptors . More research is needed to understand the pharmacokinetics of this compound and their impact on its bioavailability.
Result of Action
This compound has significant molecular and cellular effects. It reduces crucial biological functions that are upregulated in leukemia cells, including ROS generation, cell proliferation, and autophagy . It also induces G0/G1 cell cycle arrest . This compound upregulates ERα in an in vivo model and renders cells responsive to the selective estrogen receptor modulator, Tamoxifen .
Analyse Biochimique
Biochemical Properties
Foxy-5 mimics the effects of WNT5A, a protein that plays crucial roles in various physiological phenomena . It interacts with WNT5A low-expressing cancer cells, significantly decreasing their ability to migrate and invade . This interaction is believed to be due to this compound’s ability to restore WNT5A signaling and functional responses in these cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In WNT5A-low human breast cancer cells, this compound increases adhesion and inhibits migration . It also significantly reduced liver and lung metastases in a murine ERα negative breast cancer model . Furthermore, this compound upregulated ERα in this in vivo model .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with WNT5A low-expressing cancer cells. This compound mimics the effects of WNT5A, impairing the migration of these cells and thereby acting anti-metastatic . It is believed to restore WNT5A signaling and functional responses in WNT5A-low expressing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have consistent effects over time. Despite its significant effects on cell migration and invasion, this compound does not significantly affect the growth of primary tumors or the weight gain of animals in pre-clinical toxicology models .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated a very strong anti-metastatic effect . It significantly reduced the initial metastatic dissemination of tumor cells to both the regional and distal lymph nodes (by 90% and 75%, respectively) in animals injected with DU145 cells .
Metabolic Pathways
It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .
Transport and Distribution
It is known that this compound is a first-in-class drug candidate that selectively targets the formation and prevention of cancer metastases .
Subcellular Localization
It is known that this compound mimics the effects of WNT5A, a protein that plays important roles in several physiological phenomena .
Méthodes De Préparation
Foxy-5 est synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide. Le peptide est assemblé étape par étape sur un support solide, chaque acide aminé étant ajouté séquentiellement . Le produit final est ensuite clivé du support solide et purifié par chromatographie liquide haute performance . Les méthodes de production industrielle pour this compound impliquent la mise à l'échelle de la synthèse peptidique en phase solide et l'optimisation des étapes de purification afin d'assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Foxy-5 subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent rompre ces liaisons disulfures, ramenant le peptide à sa forme réduite.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Il est utilisé pour étudier le rôle de la signalisation WNT5A dans la migration et l'invasion cellulaires.
Médecine : This compound est en cours de développement comme agent thérapeutique pour prévenir la métastase du cancer dans les cancers du sein, du côlon et de la prostate
Mécanisme d'action
This compound exerce ses effets en mimant la protéine WNT5A et en activant les voies de signalisation WNT5A . Il se lie aux récepteurs frizzled à la surface cellulaire, déclenchant la signalisation cytosolique du calcium libre sans affecter l'activation de la β-caténine . Cela conduit à l'inhibition de la migration et de l'invasion des cellules cancéreuses .
Applications De Recherche Scientifique
Foxy-5 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound to study peptide synthesis and modification techniques.
Biology: It is used to investigate the role of WNT5A signaling in cell migration and invasion.
Medicine: This compound is being developed as a therapeutic agent to prevent cancer metastasis in breast, colon, and prostate cancers
Comparaison Avec Des Composés Similaires
Foxy-5 est unique en son genre dans sa capacité à imiter WNT5A et à cibler sélectivement les cellules cancéreuses à faible expression de WNT5A . Des composés similaires comprennent :
Box-5 : Un analogue modifié de this compound qui inhibe la signalisation WNT5A.
Peptides dérivés de WNT5A : D'autres peptides dérivés de WNT5A qui ont des propriétés anti-métastatiques similaires.
This compound se démarque par son mécanisme d'action spécifique et son potentiel en tant que thérapie de première ligne pour prévenir la métastase du cancer .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPJYYCTSHDJI-ATIWLJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881188-51-8 | |
| Record name | FOXY-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foxy-5 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOXY-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






